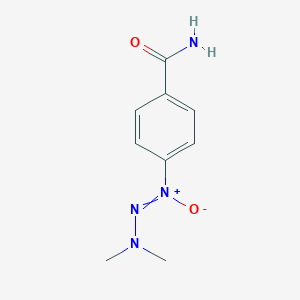
Benzamide,4-(3,3-dimethyl-1-oxido-1-triazenyl)-, (Z)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide,4-(3,3-dimethyl-1-oxido-1-triazenyl)-, (Z)-(9CI) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and environmental science.
Mechanism of Action
The mechanism of action of Benzamide,4-(3,3-dimethyl-1-oxido-1-triazenyl)-, (Z)-(9CI) involves the inhibition of DNA synthesis in cancer cells, leading to cell death. It also inhibits the production of inflammatory cytokines, leading to a reduction in inflammation. In the field of agriculture, it inhibits the growth of pests by interfering with their nervous system.
Biochemical and Physiological Effects:
Benzamide,4-(3,3-dimethyl-1-oxido-1-triazenyl)-, (Z)-(9CI) has been found to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, leading to their death. It also reduces the production of inflammatory cytokines, leading to a reduction in inflammation. In the field of agriculture, it inhibits the growth of pests by interfering with their nervous system.
Advantages and Limitations for Lab Experiments
Benzamide,4-(3,3-dimethyl-1-oxido-1-triazenyl)-, (Z)-(9CI) has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. It has also been found to exhibit potent anti-cancer and anti-inflammatory properties. However, its use in lab experiments is limited by its potential toxicity and the need for specialized equipment and facilities.
Future Directions
For research include investigating its potential as a chemotherapeutic agent, a treatment for inflammatory diseases, a pesticide, and an agent for the degradation of pollutants in the environment.
Synthesis Methods
Benzamide,4-(3,3-dimethyl-1-oxido-1-triazenyl)-, (Z)-(9CI) can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis method involves the reaction of benzoyl chloride with sodium azide to form benzoyl azide. The benzoyl azide is then reacted with dimethylamine to form benzamide,4-(3,3-dimethyl-1-oxido-1-triazenyl)-, (Z)-(9CI).
Scientific Research Applications
Benzamide,4-(3,3-dimethyl-1-oxido-1-triazenyl)-, (Z)-(9CI) has potential applications in various fields of scientific research. In the field of medicine, it has been found to exhibit anti-cancer properties and can be used as a chemotherapeutic agent. It has also been found to have anti-inflammatory properties and can be used to treat inflammatory diseases such as arthritis. In the field of agriculture, it can be used as a pesticide due to its ability to inhibit the growth of certain pests. In environmental science, it can be used to degrade pollutants in the environment.
properties
CAS RN |
142059-34-5 |
|---|---|
Product Name |
Benzamide,4-(3,3-dimethyl-1-oxido-1-triazenyl)-, (Z)-(9CI) |
Molecular Formula |
C9H12N4O2 |
Molecular Weight |
208.22 g/mol |
IUPAC Name |
(4-carbamoylphenyl)-(dimethylhydrazinylidene)-oxidoazanium |
InChI |
InChI=1S/C9H12N4O2/c1-12(2)11-13(15)8-5-3-7(4-6-8)9(10)14/h3-6H,1-2H3,(H2,10,14) |
InChI Key |
YWIHFBZHXREQAB-UHFFFAOYSA-N |
SMILES |
CN(C)N=[N+](C1=CC=C(C=C1)C(=O)N)[O-] |
Canonical SMILES |
CN(C)N=[N+](C1=CC=C(C=C1)C(=O)N)[O-] |
synonyms |
1-(4-carbamoylphenyl)-3,3-dimethyltriazene-1-oxide CPDiMTO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



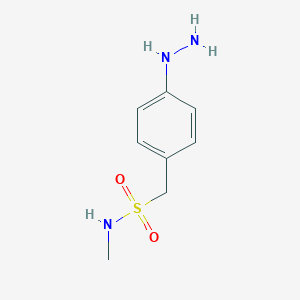


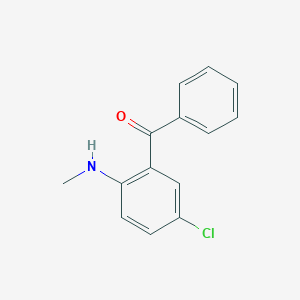

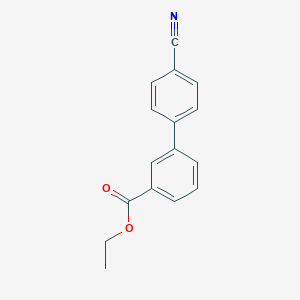

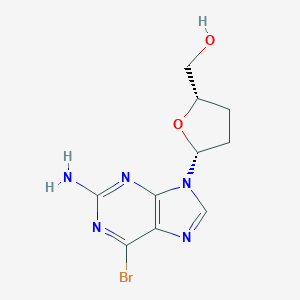
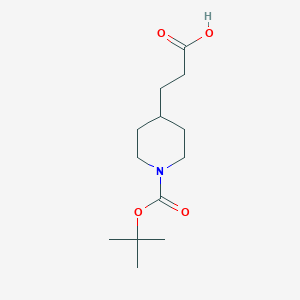




![2-[(1-Hydroxy-2-methylpropan-2-yl)amino]acetic acid](/img/structure/B138080.png)